molecular formula C10H23N3 B1277115 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine CAS No. 891656-66-9

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

Cat. No.: B1277115
CAS No.: 891656-66-9
M. Wt: 185.31 g/mol
InChI Key: IEMSHOQNZVVJSP-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another approach involves the N-alkylation of primary amines and ammonia .

Industrial Production Methods

Industrial production of this compound often employs large-scale reduction processes using efficient and cost-effective reducing agents. The use of heterogeneous reusable catalysts, such as copper-supported nanoparticles, has been explored to enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include neurotransmitter systems and enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to other similar compounds .

Properties

IUPAC Name

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSHOQNZVVJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429359
Record name 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891656-66-9
Record name 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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